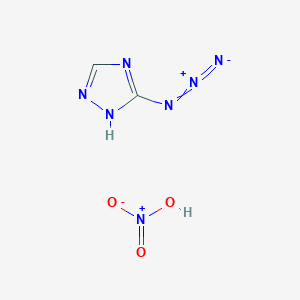
Phosphinic acid, 3-quinolinyl-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, 3-quinolinyl-, butyl ester is an organophosphorus compound that features a phosphinic acid moiety bonded to a quinoline ring and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 3-quinolinyl-, butyl ester typically involves the esterification of phosphinic acids with alcohols. One common method is the esterification of phosphinic acids with butanol in the presence of a catalyst such as butylmethylimidazolium hexafluorophosphate ([bmim][PF6]). This reaction can be carried out under microwave-assisted conditions to achieve high yields .
Industrial Production Methods
Industrial production of phosphinic acid esters often involves the use of polymer-supported reagents to facilitate the separation and purification processes. These methods can include the use of polymer-supported phosphoric, phosphonic, and phosphinic acids, which offer advantages in terms of selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, 3-quinolinyl-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, trimethylsilyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular iodine.
Substitution: Alkyl or aryl halides, triethylamine.
Major Products
Hydrolysis: Phosphinic acid and butanol.
Oxidation: Phosphonic acids.
Substitution: Various alkyl or aryl phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, 3-quinolinyl-, butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic acid, 3-quinolinyl-, butyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Phosphinic acid, 3-quinolinyl-, butyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphoric acids: These compounds have three ionization equilibria and are commonly used in various industrial applications.
Phosphinates: These compounds are often used as intermediates in organic synthesis and have similar biological activities.
The uniqueness of this compound lies in its specific combination of a quinoline ring and a butyl ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
821009-69-2 |
|---|---|
Molecular Formula |
C13H15NO2P+ |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
butoxy-oxo-quinolin-3-ylphosphanium |
InChI |
InChI=1S/C13H15NO2P/c1-2-3-8-16-17(15)12-9-11-6-4-5-7-13(11)14-10-12/h4-7,9-10H,2-3,8H2,1H3/q+1 |
InChI Key |
RRLBSVLCIBFILV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


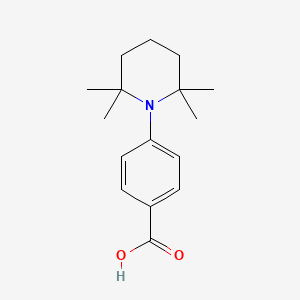

![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
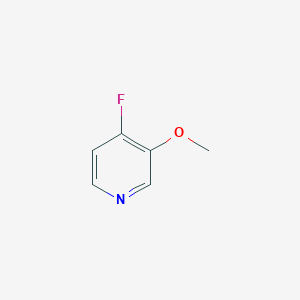
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
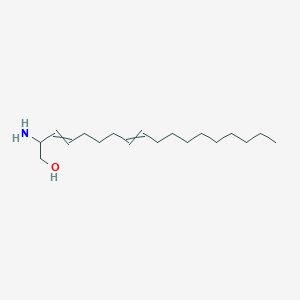
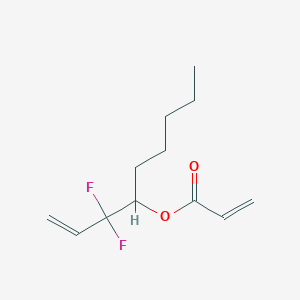
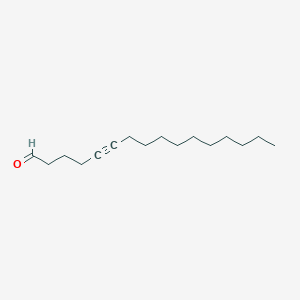
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

